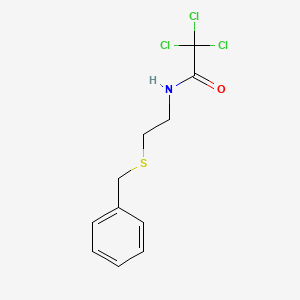
Acetamide, N-(2-(benzylthio)ethyl)-2,2,2-trichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(2-(benzylthio)ethyl)-2,2,2-trichloro- is a complex organic compound that features a unique combination of functional groups, including an acetamide moiety, a benzylthio group, and a trichloromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(benzylthio)ethyl)-2,2,2-trichloro- typically involves the reaction of 2-(benzylthio)ethylamine with trichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
[ \text{2-(benzylthio)ethylamine} + \text{trichloroacetyl chloride} \rightarrow \text{Acetamide, N-(2-(benzylthio)ethyl)-2,2,2-trichloro-} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(2-(benzylthio)ethyl)-2,2,2-trichloro- can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The trichloromethyl group can be reduced to a dichloromethyl or methyl group.
Substitution: The chlorine atoms in the trichloromethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dichloromethyl or methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(2-(benzylthio)ethyl)-2,2,2-trichloro- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Acetamide, N-(2-(benzylthio)ethyl)-2,2,2-trichloro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzylthio group allows for interactions with thiol-containing biomolecules, while the trichloromethyl group can participate in electrophilic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide: A simpler amide with a wide range of applications.
N-(2-(benzylthio)ethyl)acetamide: Lacks the trichloromethyl group but retains the benzylthio functionality.
2,2,2-Trichloroacetamide: Contains the trichloromethyl group but lacks the benzylthio group.
Uniqueness
Acetamide, N-(2-(benzylthio)ethyl)-2,2,2-trichloro- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the benzylthio and trichloromethyl groups allows for a diverse range of chemical transformations and interactions with biological targets.
Eigenschaften
CAS-Nummer |
73664-34-3 |
|---|---|
Molekularformel |
C11H12Cl3NOS |
Molekulargewicht |
312.6 g/mol |
IUPAC-Name |
N-(2-benzylsulfanylethyl)-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C11H12Cl3NOS/c12-11(13,14)10(16)15-6-7-17-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16) |
InChI-Schlüssel |
SGUVXMJFYJNEOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSCCNC(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-methyl-1-oxopropyl)oxime]](/img/structure/B13770312.png)
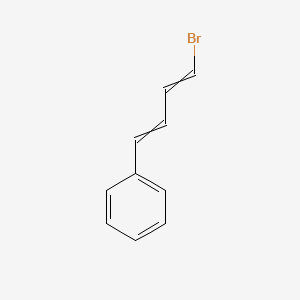
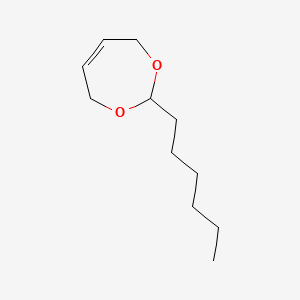
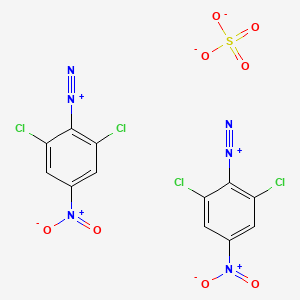
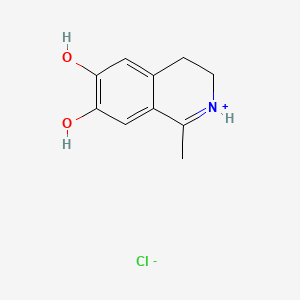



![[2-(Acetyloxymethyl)-3-oxobutyl] acetate](/img/structure/B13770366.png)
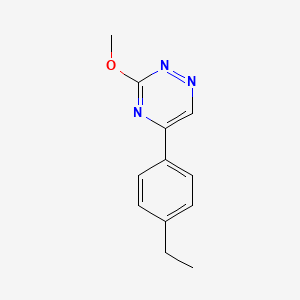

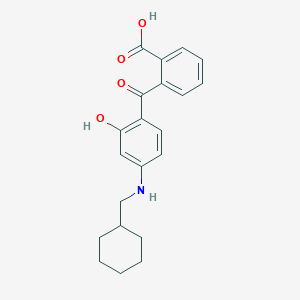
![2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide](/img/structure/B13770381.png)

